molecular formula C8H6F3N3O B2970693 3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile CAS No. 956779-03-6

3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile

Cat. No.: B2970693
CAS No.: 956779-03-6
M. Wt: 217.151
InChI Key: OQCHMTIUZQPSHV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . It has a trifluoromethyl group attached to the pyrazole ring, which can significantly alter the chemical properties of the molecule .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 h, and the yield was improved from 67% to 93.7% . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent .


Molecular Structure Analysis

The molecular formula of this compound is C8H6F3N3O . The structure includes a pyrazole ring with a trifluoromethyl group and a nitrile group attached to it .


Chemical Reactions Analysis

The compound, like other pyrazoles, can undergo a variety of chemical reactions. For instance, functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles have been identified as potent anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds. Researchers have highlighted the potential of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthetic Applications in Heterocyclic Chemistry

Studies have explored the synthesis of novel functionalized heteroaromatic compounds, including pyrazoles, revealing interesting new rearrangements and correcting several erroneous structural assignments previously reported in the literature. This work underlines the complexity and the synthetic versatility of pyrazole-based compounds (Moustafa et al., 2017).

Role in Cytochrome P450 Isoform Inhibition

While focusing on the broader chemical space, related research has evaluated the selectivity of various chemical inhibitors on cytochrome P450 isoforms, essential for drug metabolism. This study provides insights into how structural analogs of the compound might influence the metabolism of pharmaceuticals by inhibiting specific CYP isoforms, potentially guiding the design of safer and more effective drugs (Khojasteh et al., 2011).

Environmental Presence and Analysis

Research into the environmental presence and analysis of structurally similar compounds, such as organophosphate esters, provides insights into the persistence and fate of these chemicals in aquatic environments. Understanding the environmental impact of such compounds is crucial for assessing their safety and regulatory compliance (Truong et al., 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

3-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c1-14-7(8(9,10)11)5(4-13-14)6(15)2-3-12/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCHMTIUZQPSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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